CCAA Register Confers Exclusive Mercury(II) Binding, Whereas CAAC Register Exhibits Broad Metal Specificity
The peptide containing the CCAA register (vicinal cysteines) binds only Hg(II) among the tested metal ions, while the CAAC-register peptide (Cys‑Ala‑Ala‑Cys spacing) forms complexes with Hg(II), Cd(II), Zn(II), Cu(I), and Pb(II) [1]. The exclusive mercury selectivity of the CCAA motif is a direct consequence of the adjacent cysteine thiolates pre‑organising a linear S–Hg–S coordination geometry, which cannot accommodate smaller or harder metal ions [2].
| Evidence Dimension | Metal-ion binding specificity (qualitative selectivity screen) |
|---|---|
| Target Compound Data | CCAA‑register peptide (vicinal Cys‑Cys) binds only Hg(II); no binding detected for Cd(II), Zn(II), Cu(I), or Pb(II) |
| Comparator Or Baseline | CAAC‑register peptide binds Hg(II), Cd(II), Zn(II), Cu(I), and Pb(II); CACA‑register peptide shows intermediate selectivity |
| Quantified Difference | Binding spectrum reduced from ≥5 metal ions (CAAC) to 1 metal ion (CCAA) – a qualitative selectivity shift from broad‑spectrum to mercury‑exclusive |
| Conditions | Solution‑state NMR and UV‑vis titration experiments on 18‑residue peptides derived from the MerP metal‑binding loop, performed at pH 7.0–7.5 in aqueous buffer |
Why This Matters
For procurement, this means that only the CCAA‑containing sequence can serve as a mercury‑specific probe; any CAAC‑based analog will generate cross‑reactivity with physiological or environmental metals such as Zn(II) and Cu(I), invalidating mercury‑only detection or remediation assays.
- [1] DeSilva TM, Veglia G, Porcelli F, Prantner A, Opella SJ. Selectivity in heavy metal- binding to peptides and proteins. Biopolymers. 2002;64(4):189-197. doi:10.1002/bip.10149. View Source
- [2] MIT iGEM 2007 team. Heavy Metals – Heavy Metal Binding Proteins/Peptides. OpenWetWare. https://openwetware.org/wiki/IGEM:MIT/2007/Heavy_Metals (accessed 2026-04-30). View Source
